Ethacrynic Acid Mercapturate (Mixture of diastereomers)
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Description
Ethacrynic Acid Mercapturate is a metabolite of Ethacrynic Acid . Ethacrynic Acid, also known as Edecrin, is a loop diuretic used to treat high blood pressure and the swelling caused by diseases like congestive heart failure, liver failure, and kidney failure .
Synthesis Analysis
The synthesis of new ethacrynic acid (EA) derivatives containing nitrogen heterocyclic, urea, or thiourea moieties has been reported . These compounds were synthesized via efficient and practical synthetic procedures and were screened for their anti-proliferative activity against different cancer cell lines .Chemical Reactions Analysis
The chemical reactivity of Michael acceptor of Ethacrynic Acid has been improved by the double modulation of the carboxylic acid moiety and the aromatic ring . This modification has been shown to correlate with the antiproliferative activities of the compounds .Safety And Hazards
Future Directions
Ethacrynic Acid has recently emerged as a potential anticancer agent through the approach of drug repositioning . It has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms . Additionally, Ethacrynic Acid has been used as a scaffold for synthesizing a new material, and various derivatives have been synthesized . This highlights the importance of Ethacrynic Acid research and its potential to provide a cost-effective alternative to new drug discovery and development for cancer treatment .
properties
IUPAC Name |
(2S)-2-acetamido-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO7S/c1-3-10(7-29-8-12(18(26)27)21-9(2)22)17(25)11-4-5-13(16(20)15(11)19)28-6-14(23)24/h4-5,10,12H,3,6-8H2,1-2H3,(H,21,22)(H,23,24)(H,26,27)/t10?,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBZDLDJQLBLZ-TVKKRMFBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSCC(C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CSC[C@H](C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747717 |
Source
|
Record name | N-Acetyl-S-{2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-{2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-D-cysteine | |
CAS RN |
54546-23-5 |
Source
|
Record name | N-Acetyl-S-{2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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